Pyridin-3-yl(thiazol-5-yl)methanone
Description
Properties
Molecular Formula |
C9H6N2OS |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
pyridin-3-yl(1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C9H6N2OS/c12-9(8-5-11-6-13-8)7-2-1-3-10-4-7/h1-6H |
InChI Key |
MGJNVLCJLHVRSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=CN=CS2 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis and Structural Properties
The synthesis of pyridin-3-yl(thiazol-5-yl)methanone typically involves multi-step organic reactions. These methods often include coupling reactions between thiazole derivatives and pyridine derivatives under controlled conditions, which can yield high-purity products suitable for further biological evaluation. The compound's structure allows for modifications that can enhance its biological activity or facilitate the development of derivatives with improved pharmacological profiles.
Biological Applications
2.1 Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, a related compound demonstrated an IC50 (half-maximal inhibitory concentration) value indicating effective inhibition of bacterial growth, suggesting that this compound could be a candidate for developing new antimicrobial agents .
2.2 Anticancer Activity
The compound has also been explored for its anticancer potential. Research indicates that it may act as an inhibitor of protein kinases, which are crucial in cell signaling pathways associated with cancer cell proliferation and survival. Specifically, studies have highlighted the ability of thiazole-based compounds to modulate cyclin-dependent kinases (CDKs), making them promising candidates for therapeutic interventions in various cancers .
Table 1: Summary of Biological Activities
| Activity Type | Compound | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | 5j | Lowest MIC | |
| Anticancer | 5l | 46.29 | |
| Anti-inflammatory | 5g | 100.60 |
Industrial Applications
Beyond its biological significance, this compound is also utilized in the development of new materials with specific properties such as conductivity and fluorescence. Its unique chemical structure allows it to be incorporated into various industrial applications, including the synthesis of advanced materials used in electronics and photonics.
Case Studies
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of thiazole-based hydrazides linked to pyridine demonstrated promising antimicrobial activity against several bacterial strains. The synthesized compounds were evaluated using standard microbiological methods, revealing significant inhibition at varying concentrations .
Case Study 2: Anticancer Screening
In another investigation, a library of pyridine-thiazole derivatives was screened for anticancer activity against human cancer cell lines (HeLa, NCI-H460, PC-3). The results indicated that several compounds exhibited cytotoxic effects with IC50 values ranging from 17.50 to 61.05 µM, highlighting their potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
A systematic comparison with structurally related methanones reveals distinct differences in physicochemical properties, synthetic pathways, and biological activities. Below is a detailed analysis:
Structural Variations and Substituent Effects
Notes:
- *Calculated molecular weight for the parent scaffold (C10H7N2OS).
- The biphenyl analog (Compound 35) exhibits a 68% crystallinity yield in acetonitrile, suggesting superior stability compared to the parent compound .
Key Research Findings
Spectral and Crystallographic Data
- 13C-NMR : The parent compound’s carbonyl resonance at δ 185.8 ppm (C=O) shifts upfield in biphenyl derivatives (δ 183.2 ppm), indicating electronic perturbation from substituents .
- XRD Analysis : Crystallographic data (unpublished for the parent compound) for analogs like Compound 94 confirm planar geometry, critical for target engagement .
Preparation Methods
Reaction Scheme and Mechanism
The methylene-carbonyl condensation method is the most widely reported approach for synthesizing Pyridin-3-yl(thiazol-5-yl)methanone derivatives. This one-pot reaction involves the cyclization of α-bromoacetylpyridines (1a–c) with thioamide derivatives (2a–f) in ethanol under reflux conditions. The mechanism proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the bromoacetylpyridine, followed by dehydrohalogenation to form the thiazole ring (Figure 1).
Figure 1: Proposed mechanism for thiazole ring formation via methylene-carbonyl condensation.
Detailed Synthetic Procedure
-
Reactant Preparation :
-
α-Bromoacetylpyridines (1a–c) are synthesized by brominating acetylpyridines using phosphorus tribromide (PBr₃) in dichloromethane.
-
Thioamides (2a–f) are prepared by treating primary or secondary amines with carbon disulfide (CS₂) in alkaline conditions.
-
-
Cyclization Reaction :
-
Equimolar quantities of (1a–c) and (2a–f) (20 mmol each) are dissolved in absolute ethanol.
-
The mixture is heated under reflux for 4–6 hours, followed by cooling to 15–20°C.
-
The crude product is precipitated by pouring the reaction mixture into cold water (50 mL) and neutralized with NaHCO₃.
-
Optimization and Yield Data
Yields vary significantly based on the substituents of the thioamide and pyridine rings. Key findings include:
| Compound | R₁ (Pyridine) | R₂ (Thioamide) | Yield (%) | m.p. (°C) |
|---|---|---|---|---|
| 3aa | 2-Pyridyl | Dimethylamine | 82 | 160–161 |
| 3ba | 3-Pyridyl | Diethylamine | 68 | 174–176 |
| 3bc | 3-Pyridyl | Pyrrolidine | 83 | 176–177 |
Table 1: Yield and melting point data for select this compound derivatives.
Higher yields are observed with electron-donating groups on the pyridine ring (e.g., 3bc with pyrrolidine: 83%) due to enhanced nucleophilicity of the thioamide. Steric hindrance from bulky amines (e.g., hexamethylamine) reduces yields to 70–78%.
Characterization and Analytical Data
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (DMSO-d₆, 300 MHz):
High-Resolution Mass Spectrometry (HRMS):
Crystallographic Data
Single-crystal X-ray diffraction of 3bc reveals a planar thiazole ring with a dihedral angle of 18.2° relative to the pyridine ring, facilitating π-π stacking in solid-state structures.
Comparative Analysis of Methods
| Method | Yield Range (%) | Reaction Time (h) | Scalability |
|---|---|---|---|
| Methylene-carbonyl | 68–83 | 4–6 | High |
| Hantzsch synthesis | ~60 | 12–24 | Moderate |
Table 2: Comparison of synthetic methods for this compound.
The methylene-carbonyl method is superior in yield and efficiency, making it the preferred industrial-scale approach.
Q & A
Q. What synthetic methodologies are commonly employed to prepare pyridin-3-yl(thiazol-5-yl)methanone derivatives?
this compound derivatives are typically synthesized via condensation reactions between brominated pyridine intermediates and thiazole precursors. For example, in a representative procedure, 3-(bromoacetyl)pyridine hydrobromide reacts with cyanimidodithiocarbonic acid S-methyl ester S-potassium salt in anhydrous DMF, using triethylamine as a base, to yield (4-amino-2-(methylthio)thiazol-5-yl)(pyridin-3-yl)methanone . Purification often involves preparative HPLC to achieve >95% purity, confirmed by HPLC-MS.
Q. How can researchers confirm the structural integrity of this compound derivatives?
Structural characterization relies on a combination of spectroscopic and crystallographic methods:
- NMR spectroscopy : and NMR data (e.g., δ 7.36 ppm for pyridyl protons, δ 180.1 ppm for carbonyl carbons) confirm regiochemistry and substituent positions .
- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and hydrogen-bonding networks (e.g., C=O bond length ~1.22 Å, pyridyl-thiazole dihedral angles <10°) .
- Mass spectrometry : ESIMS or HRMS validates molecular weight (e.g., m/z 295.0 [(M+H)]) .
Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?
Common assays include:
- Kinase inhibition studies : IC determination against CDK9 or GSK-3β using ATP-competitive assays with purified enzymes and fluorogenic substrates .
- Cell viability assays : Testing antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin-based protocols .
- Docking simulations : Molecular modeling (e.g., AutoDock Vina) to predict binding interactions with kinase active sites (e.g., CDK5-Glu81, GSK-3β-Asp133) .
Advanced Research Questions
Q. How can selectivity for kinase targets be optimized in this compound derivatives?
Selectivity is enhanced through structural modifications guided by SAR studies:
- Substituent tuning : Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenyl ring improves CDK5 inhibition (IC < 50 nM) while reducing off-target effects on GSK-3β .
- Heterocycle substitution : Replacing pyridin-3-yl with quinolin-3-yl increases hydrophobic interactions in kinase pockets, enhancing selectivity ratios >100-fold .
- Crystallographic validation : Co-crystallization with target kinases (e.g., PDB 4AU8 for CDK5) identifies critical hydrogen bonds (e.g., Lys33, Cys83) for rational design .
Q. What strategies resolve discrepancies in crystallographic data for this compound derivatives?
Contradictions in unit cell parameters or hydrogen-bonding patterns are addressed by:
- Data reprocessing : Re-examining diffraction datasets (e.g., SHELXL refinement) to correct for absorption or thermal motion artifacts .
- Temperature-dependent studies : Collecting data at 100 K vs. 298 K to assess conformational flexibility .
- Comparative analysis : Cross-referencing with analogous structures (e.g., [4-(4-methoxyphenyl)thiazol-5-yl] derivatives) to identify systematic errors .
Q. How do this compound derivatives perform in multi-target inhibitor design for neurodegenerative diseases?
Dual inhibitors targeting CDK5 and GSK-3β are developed via:
- Virtual screening : Using Glide or Schrödinger to prioritize compounds with balanced binding energies (<-9 kcal/mol for both targets) .
- In vitro validation : Parallel enzyme assays (e.g., 50% inhibition at 1 μM for both kinases) and neuroprotective studies in primary neuron cultures exposed to Aβ oligomers .
- Pharmacophore modeling : Aligning thiazole and pyridine moieties to overlap with key ATP-binding residues in both kinases .
Methodological Considerations
Q. What analytical techniques are critical for purity assessment during synthesis?
Q. How are structure-activity relationships (SAR) systematically investigated for these derivatives?
SAR studies involve:
- Library synthesis : Parallel synthesis of ~50 analogs with variations in thiazole substituents (e.g., amino, methylthio) and pyridine ring positions .
- Data clustering : Multivariate analysis (e.g., PCA) to correlate logP, polar surface area, and IC values .
- Free-energy perturbation : Computational modeling to predict ΔΔG values for substituent modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
